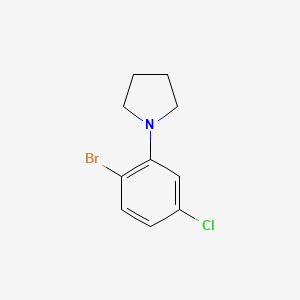

1-(2-Bromo-5-chlorophenyl)pyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

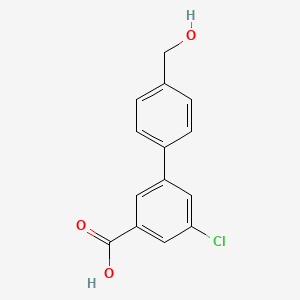

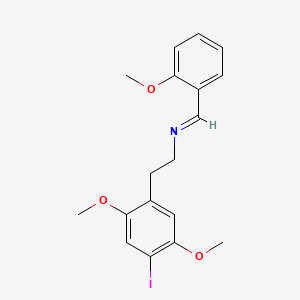

1-(2-Bromo-5-chlorophenyl)pyrrolidine is a chemical compound with the molecular formula C10H11BrClN . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 1-(2-Bromo-5-chlorophenyl)pyrrolidine consists of a pyrrolidine ring attached to a phenyl ring, which is substituted with bromine and chlorine atoms . The InChI code for this compound is 1S/C10H11BrClN/c11-8-3-4-9(12)10(7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 .Physical And Chemical Properties Analysis

1-(2-Bromo-5-chlorophenyl)pyrrolidine has a molecular weight of 260.56 . It is a liquid at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Electronic Properties

The synthesis of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives through a palladium-catalyzed Suzuki cross-coupling reaction highlights the versatility of halogenated phenyl compounds, similar in structure to 1-(2-Bromo-5-chlorophenyl)pyrrolidine. These derivatives underwent evaluation for their electronic and non-linear optical (NLO) properties, showcasing their potential in materials science for electronic applications (Nazeer et al., 2020).

Chemical Reactivity and Biological Molecules

Pyrrole and its derivatives, including pyrrolidines, serve as fundamental structural units in significant biological molecules like heme and chlorophyll. The synthesis of pyrrolidine derivatives through the condensation of amines with carbonyl-containing compounds indicates the compound's significance in biochemistry and pharmaceuticals (Anderson & Liu, 2000).

Corrosion Inhibition

Imidazo[4,5-b]pyridine derivatives, which share structural motifs with 1-(2-Bromo-5-chlorophenyl)pyrrolidine, have been studied for their inhibition performance against mild steel corrosion. This highlights the potential use of similar compounds in protecting industrial materials (Saady et al., 2021).

Synthesis of Arylsulfonylpyrrolidines

The acid-catalyzed reaction of phenols with 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine leads to new 1-(arylsulfonyl)pyrrolidines, providing a method for synthesizing pyrrolidine-1-sulfonylarene derivatives. This demonstrates the compound's utility in organic synthesis and chemical research (Smolobochkin et al., 2017).

Electrochemical and Surface Analysis

The study on imidazo[4,5-b]pyridine derivatives for mild steel corrosion inhibition involves detailed chemical, electrochemical, quantum, and surface analysis. This kind of research application emphasizes the importance of 1-(2-Bromo-5-chlorophenyl)pyrrolidine and similar compounds in materials science and corrosion engineering (Saady et al., 2021).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-(2-bromo-5-chlorophenyl)pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClN/c11-9-4-3-8(12)7-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABHJXWLFBZGKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC(=C2)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682142 |

Source

|

| Record name | 1-(2-Bromo-5-chlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromo-5-chlorophenyl)pyrrolidine | |

CAS RN |

1257664-93-9 |

Source

|

| Record name | 1-(2-Bromo-5-chlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-8-enoic acid](/img/structure/B582131.png)

![5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide](/img/structure/B582135.png)

![3,8-Dibromoimidazo[1,2-a]pyridine](/img/structure/B582137.png)

![Ethyl (5R)-5-[(3S,8S,9S,10R,13R,14S,17R)-3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate](/img/structure/B582142.png)

![1-ethyl-2-phenyl-1H-benzo[d]imidazol-5-amine](/img/structure/B582146.png)

![Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B582147.png)